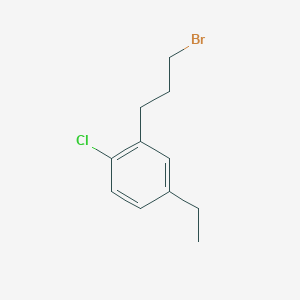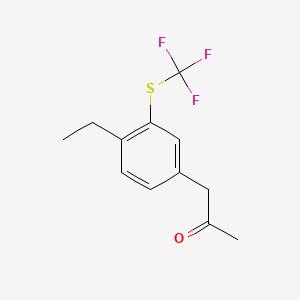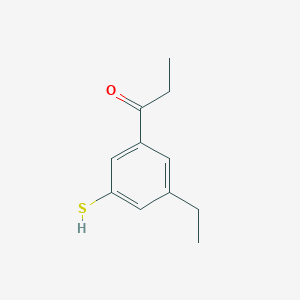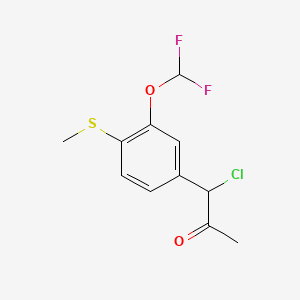![molecular formula C9H10N2O3S B14044073 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry. This particular compound features an ethylsulfonyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the reaction of benzimidazole derivatives with ethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzimidazole, ethylsulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Procedure: The benzimidazole is dissolved in the solvent, and the base is added to the solution. Ethylsulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours until completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent benzimidazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern. Common conditions include the use of catalysts or activating agents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and different biological activities.
Substitution: Functionalized benzimidazole derivatives with diverse chemical and biological properties.
科学研究应用
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
作用机制
The mechanism of action of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to more potent and specific effects.
相似化合物的比较
Similar Compounds
Methylsulfonyl Indole-Benzimidazole Derivatives: These compounds have similar structures but with a methylsulfonyl group instead of an ethylsulfonyl group.
Imidazolones: A family of heterocyclic compounds with similar core structures but different substituents.
Uniqueness
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound may offer distinct advantages in terms of potency, selectivity, and stability compared to its methylsulfonyl counterparts and other similar compounds.
属性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c1-2-15(13,14)6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
JNNZFANAYXZGRV-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)


![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)

![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

